3,5-bis(3-bromophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Scientific Research Applications
3,5-bis(3-bromophenyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, antitumor, and antimicrobial activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes with potential catalytic or therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-1H-pyrazole: Similar structure with bromine atoms at different positions.
3,5-bis(3-chlorophenyl)-1H-pyrazole: Chlorine atoms instead of bromine.
3,5-bis(3-fluorophenyl)-1H-pyrazole: Fluorine atoms instead of bromine.
Uniqueness
3,5-bis(3-bromophenyl)-1H-pyrazole is unique due to the specific positioning of bromine atoms, which can influence its reactivity and interactions with biological targets. The bromine atoms can enhance the compound’s lipophilicity and binding affinity, making it a valuable scaffold in drug design and other applications.
Biological Activity
3,5-bis(3-bromophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C21H16Br2N2. The compound features a pyrazole ring substituted with two 3-bromophenyl groups at positions 3 and 5. Its structure contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. A study indicated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against breast cancer and leukemia cells, revealing significant inhibition of cell viability and induction of apoptosis through mechanisms such as mitochondrial membrane potential disruption and DNA fragmentation .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3b | MCF-7 (Breast) | 15.2 | Induction of apoptosis |
5d | Leukemic Cells | 12.8 | Mitochondrial disruption |
4b | Various Cancer Lines | 10.5 | DNA fragmentation |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely documented. In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole compounds significantly reduced inflammation, comparable to standard anti-inflammatory drugs like indomethacin .
Table 2: Anti-inflammatory Activity in Animal Models
Compound | Model Used | Inhibition (%) | Reference |
---|---|---|---|
Compound A | Carrageenan-induced edema | 75% | |
Compound B | Acetic acid-induced permeability | 70% |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the phenyl rings enhances this activity .
Table 3: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 32 µg/mL |
Compound D | S. aureus | 16 µg/mL |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Case Study 1 : A derivative showed a significant reduction in tumor size in a mouse model of breast cancer when administered at a dose of 20 mg/kg over four weeks.
- Case Study 2 : In a clinical trial involving patients with chronic inflammation, a pyrazole derivative demonstrated comparable efficacy to traditional NSAIDs with fewer side effects.
Properties
IUPAC Name |
3,5-bis(3-bromophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2/c16-12-5-1-3-10(7-12)14-9-15(19-18-14)11-4-2-6-13(17)8-11/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBSZXZJCUXJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NN2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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